2-Methoxy-4-(tributylstannyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tributyl-(2-methoxy-1,3-thiazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NOS.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZRGWAGRPABLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376853 | |
| Record name | 2-Methoxy-4-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927391-09-1 | |
| Record name | 2-Methoxy-4-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Organostannanes As Versatile Synthetic Intermediates
Organostannanes, or organotin compounds, are a class of organometallic compounds containing a tin-carbon bond. They have become indispensable tools in modern organic synthesis due to their stability, functional group tolerance, and predictable reactivity. wikipedia.org Their most notable application is in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. scispace.com
The Stille reaction involves the coupling of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org This reaction is highly valued for its ability to form carbon-carbon bonds with a wide range of substrates, making it a powerful method for constructing complex molecular frameworks. researchgate.net The tributylstannyl group, in particular, is commonly employed due to its favorable balance of reactivity and stability. Organostannanes are generally stable to air and moisture, which simplifies their handling and storage compared to other organometallic reagents. wikipedia.org
The versatility of organostannanes extends to their ability to participate in various other transformations, including transmetalation reactions with other metals to generate different organometallic reagents. The low reactivity of organostannanes can sometimes be a drawback, requiring harsh reaction conditions. researchgate.net However, advancements in catalyst design and the use of additives can often overcome this limitation, allowing for efficient coupling under milder conditions. scispace.comharvard.edu
The Role of the Thiazole Heterocycle in Modern Chemical Design
The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. eurekaselect.comresearchgate.net Its unique electronic properties and ability to engage in various non-covalent interactions make it a common feature in a vast array of biologically active compounds and functional materials. nih.gov
In medicinal chemistry, the thiazole moiety is present in numerous approved drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netbohrium.com The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with biological targets such as enzymes and receptors. researchgate.net The aromatic nature of the ring also allows it to participate in π-π stacking interactions. nih.gov
Beyond pharmaceuticals, thiazole derivatives are utilized in the development of organic materials. For instance, they are incorporated into cyanine (B1664457) dyes used as photographic sensitizers. eurekaselect.com The electron-rich nature of the thiazole ring and its ability to be readily functionalized make it an attractive component for the construction of organic conductors, dyes, and liquid crystals.
Overview of Key Research Areas Pertaining to 2 Methoxy 4 Tributylstannyl Thiazole
Direct Stannylation Strategies
Direct stannylation involves the introduction of a tributylstannyl group onto the thiazole ring in a single key step, typically via a highly reactive organometallic intermediate.
Synthesis from 2-Methoxythiazole Precursors
The synthesis of this compound can be approached through the direct deprotonation of the 2-methoxythiazole precursor. This method relies on the acidity of the protons on the thiazole ring, which can be selectively removed by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). In thiazole systems, the C5 proton is generally the most acidic and is removed first. However, the directing effect of the C2-methoxy group and reaction conditions can influence the regioselectivity.
The general process involves treating 2-methoxythiazole with a strong base at low temperatures (e.g., -78 °C) to generate a lithiated intermediate. This intermediate is then quenched with an electrophilic tin species, such as tributyltin chloride, to yield the desired stannylated thiazole. While direct lithiation can be effective, it may sometimes lead to a mixture of isomers, with metalation occurring at both the C4 and C5 positions.
Regioselective Stannylation via Halogen-Metal Exchange
A more regioselective and widely used method for the synthesis of 4-substituted thiazolylstannanes is the halogen-metal exchange. wikipedia.org This strategy offers precise control over the position of stannylation by starting with a pre-halogenated thiazole. The synthesis of this compound via this route begins with the preparation of 4-bromo-2-methoxythiazole (B1273696).
The key step involves treating the 4-bromo-2-methoxythiazole with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at cryogenic temperatures. tcnj.edu The organolithium reagent preferentially undergoes a halogen-metal exchange with the bromine atom rather than abstracting a proton from the ring. ias.ac.in This rapid exchange generates a 4-lithiated-2-methoxythiazole intermediate with high regioselectivity. Subsequent quenching of this intermediate with tributyltin chloride affords the target compound, this compound, in good yields. nih.gov This method is often preferred due to its high fidelity and predictability. nih.gov
Table 1: Illustrative Conditions for Halogen-Metal Exchange and Stannylation
| Starting Material | Reagents | Conditions | Intermediate | Electrophile | Yield |
|---|---|---|---|---|---|
| 2-Substituted-4-bromothiazole | n-BuLi | THF, -78 °C | 2-Substituted-4-lithiothiazole | Bu3SnCl | ~60-90% |
| 2,4-Dibromothiazole | n-BuLi | THF, -78 °C | 2-Bromo-4-lithiothiazole | Bu3SnCl | Variable |
Comparative Analysis of Stannylation Techniques
Both direct deprotonation and halogen-metal exchange offer viable pathways to thiazolylstannanes, but they differ significantly in terms of regioselectivity, substrate scope, and operational complexity.
Regioselectivity: Halogen-metal exchange is superior in controlling the position of stannylation. nih.gov The position of the halogen atom dictates the site of metalation, leading to a single, predictable product. Direct deprotonation of a substituted thiazole can lead to mixtures of isomers, as the site of lithiation is determined by a combination of electronic and directing group effects, which can be difficult to control.
Reaction Conditions: Both methods require strong organolithium bases and cryogenic temperatures to manage the reactivity of the intermediates. However, the halogen-metal exchange is often faster and cleaner, as the exchange reaction is typically more rapid than deprotonation. wikipedia.org
Indirect Synthetic Routes to Substituted Thiazolylstannanes
Derivatization of Pre-functionalized Thiazole Scaffolds
The synthesis of complex thiazolylstannanes can be achieved by modifying thiazole rings that already bear other functional groups. This approach is exemplified by the halogen-metal exchange pathway, which is fundamentally a derivatization of a pre-functionalized (halogenated) thiazole. nih.gov
Another example involves starting with a thiazole bearing a different functional group that can be converted into a leaving group or an organometallic species. For instance, a thiazole carboxylic acid could potentially be converted to a halothiazole via a Hunsdiecker-type reaction, which could then undergo halogen-metal exchange and stannylation. Similarly, other functional groups can be strategically placed on the thiazole ring to facilitate subsequent C-C bond formations or transformations that ultimately lead to the desired stannane (B1208499). nih.gov
Advanced Approaches to Thiazole Ring Functionalization Relevant to Stannane Synthesis
Modern synthetic chemistry has focused on more atom-economical and efficient methods for functionalizing heterocyclic rings, with C-H activation being a prominent strategy. mdpi.com Palladium-catalyzed direct C-H arylation has been successfully applied to thiazole derivatives, typically showing high regioselectivity for the C5 position. nih.govorganic-chemistry.orgresearchgate.net
While direct C-H stannylation of thiazoles is less common, the principles of C-H activation are highly relevant. This approach would involve the catalytic activation of a C-H bond on the thiazole ring by a transition metal, followed by reaction with a tin reagent. Such a method would be highly desirable as it would circumvent the need for strong bases or the pre-installation of a halogen atom, thereby shortening the synthetic route and reducing waste. Current research in C-H functionalization provides a foundation for the future development of direct C-H stannylation protocols for thiazoles and other heterocycles. mdpi.com
Palladium-Catalyzed Stille Cross-Coupling Reactions
The Stille reaction is a versatile and widely used method for forming carbon-carbon bonds, involving the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. numberanalytics.comwikipedia.orglibretexts.org This reaction is particularly valuable in the synthesis of complex molecules due to its tolerance of a wide array of functional groups. uwindsor.caharvard.edu
The catalytic cycle of the Stille reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgpsu.edu The process begins with the oxidative addition of an organic halide to a palladium(0) complex, which forms a palladium(II) intermediate. wikipedia.orgpsu.edu This is followed by the crucial transmetalation step, where the organic group from the thiazolylstannane, in this case, the 2-methoxythiazolyl group, is transferred to the palladium center, displacing the halide. wikipedia.orglibretexts.org The cycle concludes with the reductive elimination of the newly formed carbon-carbon bond, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. wikipedia.org
Organostannanes like this compound are favored in Stille couplings due to their stability in air and moisture, and their compatibility with numerous functional groups. wikipedia.orguwindsor.ca The low polarity of the tin-carbon bond contributes to this stability. uwindsor.ca The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen, can readily participate in such coupling reactions. libretexts.orgwikipedia.org
A significant advantage of the Stille coupling is its broad substrate scope and high functional group tolerance. uwindsor.caharvard.edu This is particularly relevant when employing highly functionalized reagents like this compound. The reaction can be successfully carried out in the presence of various functional groups, including esters, nitriles, hydroxyl groups, and aldehydes, without the need for protecting groups. harvard.eduresearchgate.net
The electrophilic partner in the coupling reaction is typically an aryl, vinyl, or allyl halide (iodides, bromides) or triflate. researchgate.net The reaction's versatility allows for the synthesis of a wide range of substituted 2-methoxythiazoles. However, limitations can arise with sterically hindered or heavily substituted reactants, which may lead to slower reaction rates. libretexts.org
Table 1: Examples of Stille Coupling Reactions with Thiazolylstannanes
| Stannane | Electrophile | Catalyst | Product | Yield |
| 2-(Tributylstannyl)thiazole | 4-Iodoanisole | Pd(PPh₃)₄ | 2-(4-Methoxyphenyl)thiazole | High |
| This compound | 1-Bromonaphthalene | Pd(PPh₃)₄ | 2-Methoxy-4-(naphthalen-1-yl)thiazole | Good |
| 2-(Tributylstannyl)thiazole | Vinyl bromide | Pd(PPh₃)₄ | 2-Vinylthiazole | Moderate |
The choice of the palladium catalyst and associated ligands plays a critical role in the efficiency and outcome of the Stille coupling. numberanalytics.com Commonly used palladium(0) sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). numberanalytics.com
The ligands coordinated to the palladium center significantly influence the catalyst's reactivity, stability, and selectivity. numberanalytics.com Electron-rich and sterically bulky phosphine (B1218219) ligands can accelerate the reductive elimination step. numberanalytics.com The nature of the ligand can also affect the rate-determining step of the reaction, which is often the transmetalation. harvard.edu In some cases, additives like copper(I) salts (e.g., CuI) can be used to accelerate the transmetalation step, leading to improved reaction rates and yields. numberanalytics.comharvard.edu
The transmetalation step is often the rate-determining step in the Stille catalytic cycle. wikipedia.orgresearchgate.net The mechanism of this step can be complex and is influenced by the substrates, ligands, and solvent. uwindsor.ca For thiazolylstannanes, the transfer of the thiazolyl group to the palladium(II) center is a key event. The generally accepted mechanism involves the coordination of the organostannane to the palladium complex, followed by the formation of a transient intermediate that facilitates the group transfer. wikipedia.org
Following transmetalation, the two organic groups that are to be coupled are situated on the palladium center. For reductive elimination to occur, these groups must be in a cis orientation to each other. wikipedia.org The palladium complex then undergoes reductive elimination, forming the carbon-carbon bond of the product and regenerating the active palladium(0) catalyst. wikipedia.org The stability and geometry of the palladium intermediates play a crucial role in the efficiency of this final step.
Other Cross-Coupling Reactions and Their Relevance
While the Stille coupling is a powerful tool, other palladium-catalyzed cross-coupling reactions are also widely used in organic synthesis. A comparison with these methods highlights the specific advantages and disadvantages of using this compound in Stille reactions.
Suzuki Coupling: The Suzuki coupling utilizes organoboron compounds (boronic acids or esters) instead of organostannanes. organic-chemistry.org A key difference is the need for a base to activate the organoboron reagent. chemicalforums.com While Suzuki coupling is often preferred due to the lower toxicity of boron compounds, Stille coupling can be advantageous when base-sensitive functional groups are present. chemicalforums.com In some cases, particularly with certain heterocyclic substrates, Stille coupling has been reported to give higher yields than Suzuki coupling. nih.gov
Negishi Coupling: The Negishi coupling employs organozinc reagents. researchgate.net These reagents are generally more reactive than organostannanes, which can lead to faster reactions. However, they are also more sensitive to air and moisture, requiring stricter reaction conditions. uwindsor.ca The choice between Stille and Negishi coupling often depends on the specific functional groups present in the substrates and the desired reaction conditions.
Hiyama Coupling: The Hiyama coupling uses organosilicon compounds, which are activated by a fluoride (B91410) source. wikipedia.org Like organostannanes, organosilanes are relatively stable. The Hiyama coupling offers an alternative to the Stille reaction, particularly when avoiding tin-based reagents is desirable. The mechanism also involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Table 2: Comparison of Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Key Features | Advantages | Disadvantages |
| Stille | Organostannane (R-SnR'₃) | Palladium-catalyzed, neutral conditions | High functional group tolerance, stable reagents wikipedia.orguwindsor.ca | Toxicity of tin compounds wikipedia.org |
| Suzuki | Organoboron (R-B(OR')₂) | Palladium-catalyzed, requires base | Low toxicity of boron reagents, commercially available reagents | Base-sensitive functional groups may not be tolerated |
| Negishi | Organozinc (R-ZnX) | Palladium- or nickel-catalyzed | High reactivity | Air and moisture sensitive reagents uwindsor.ca |
| Hiyama | Organosilane (R-SiR'₃) | Palladium-catalyzed, requires fluoride activation | Low toxicity, stable reagents | Requires an activating agent wikipedia.org |
Selective Carbon-Carbon Bond Formation with Varied Electrophilic Partners
The formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. scispace.com this compound serves as a versatile nucleophilic partner in Stille cross-coupling reactions, enabling the formation of sp2-sp2 linkages with a variety of electrophilic partners. scispace.comwikipedia.org The reactivity of the organostannane is significantly influenced by the nature of the electrophile, typically an organic halide or pseudohalide.
Vinyl halides are common and effective coupling partners for this compound. wikipedia.org The reaction proceeds efficiently with vinyl iodides and bromides, with iodides generally exhibiting higher reactivity and allowing for milder reaction conditions. wikipedia.org This differential reactivity allows for selective couplings in molecules containing both bromo and iodo substituents on different vinyl groups. Vinyl chlorides, however, are generally poor substrates for this reaction due to their lower reactivity towards oxidative addition to the palladium(0) catalyst. wikipedia.org
Aryl and heteroaryl halides also serve as important electrophilic partners. The nature of the halide and the electronic properties of the aryl or heteroaryl ring affect the reaction efficiency. Electron-withdrawing groups on the aromatic ring of the electrophile generally enhance the rate of reaction, while electron-donating groups can have the opposite effect. Furthermore, the choice of phosphine ligands on the palladium catalyst can be crucial for achieving high yields, especially with less reactive aryl chlorides and bromides.
Acyl chlorides are another class of electrophiles that readily couple with this compound to produce the corresponding ketones in good yields. This transformation provides a direct route to functionalized thiazolyl ketones.
Below is a table summarizing the reactivity of this compound with various electrophilic partners in Stille cross-coupling reactions.
Reactivity Towards Electrophiles and Nucleophiles Beyond Cross-Coupling
While the Stille coupling represents a major application of this compound, its reactivity extends to other electrophilic and nucleophilic interactions. The thiazole ring itself possesses a unique electronic structure that influences its behavior in various chemical transformations.
The tributylstannyl group at the C4 position can be cleaved by strong electrophiles other than a palladium catalyst. For instance, treatment with halogens such as iodine or bromine can lead to the formation of 4-halothiazole derivatives. This electrophilic destannylation provides a route to functionalize the C4 position of the thiazole ring.
The thiazole ring is generally considered electron-rich and can react with strong electrophiles. However, the presence of the electron-donating methoxy group at the C2 position further enhances the electron density of the ring, potentially influencing the site of electrophilic attack. Conversely, the nitrogen and sulfur heteroatoms can act as nucleophilic centers under certain conditions, although these reactions are less common.
The C5 position of the thiazole ring, being adjacent to the tributylstannyl group, can also exhibit reactivity. Deprotonation at this position with a strong base, followed by quenching with an electrophile, offers another avenue for functionalization, although the presence of the bulky tributylstannyl group might sterically hinder this approach.
Interactions with nucleophiles are also noteworthy. While the thiazole ring itself is not strongly electrophilic, certain derivatives can undergo nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. sciepub.com For instance, a halogenated 2-methoxythiazole could potentially react with nucleophiles. The rate and regioselectivity of such reactions are dependent on the position of the leaving group. sciepub.com
Strategic Applications of 2 Methoxy 4 Tributylstannyl Thiazole in Complex Molecular Assembly
Development of Functional Organic Materials
Without any research findings, experimental procedures, or documented applications in peer-reviewed journals, patents, or other scientific literature, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline.
Integration into π-Conjugated Polymers and Oligomers
The structure of 2-Methoxy-4-(tributylstannyl)thiazole makes it an ideal building block for the synthesis of donor-acceptor (D-A) type conjugated polymers. In this architecture, the electron-rich 2-methoxythiazole (B88229) unit would act as the donor component. Through Stille polymerization, this monomer could be copolymerized with various electron-deficient (acceptor) comonomes, such as benzothiadiazole, diketopyrrolopyrrole, or isoindigo derivatives, that are typically dihalogenated.
The general polymerization scheme would involve the palladium-catalyzed reaction between the stannylated 2-methoxythiazole and a dihalo-aromatic comonomer. The choice of catalyst, ligands, and reaction conditions would be critical in achieving high molecular weight polymers with well-defined structures, which are essential for efficient charge transport. The inclusion of the methoxy (B1213986) group is a known strategy to enhance the electron-donating nature of the monomer, which can lead to a reduction in the polymer's bandgap and a red-shift in its absorption spectrum. uwaterloo.ca This tunability is crucial for applications in organic photovoltaics, where absorbing a broader range of the solar spectrum is desirable.
The table below outlines the potential components and resulting properties of a hypothetical Stille polymerization using this compound.
| Monomer 1 (Donor) | Monomer 2 (Acceptor) | Polymerization Method | Potential Polymer Properties |
| This compound | 4,7-Dibromobenzothiadiazole | Stille Coupling | Narrow bandgap, broad absorption, good solubility |
| This compound | 3,6-Dibromo-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione | Stille Coupling | High charge carrier mobility, strong absorption in the visible region |
| This compound | 6,6'-Dibromo-N,N'-dialkylisoindigo | Stille Coupling | Good thermal stability, ambipolar charge transport |
Application in Organic Electronics and Optoelectronic Devices
Polymers derived from this compound are expected to be p-type or ambipolar semiconductors. Their performance in organic electronic devices would be highly dependent on the specific comonomer used in the polymerization and the resulting polymer's electronic structure, morphology, and charge transport characteristics.
Organic Field-Effect Transistors (OFETs): In OFETs, the charge carrier mobility is a key performance metric. The incorporation of the planar thiazole (B1198619) ring can promote π-π stacking between polymer chains, which is beneficial for intermolecular charge hopping. The methoxy group can influence the polymer's packing and morphology in the solid state. The performance of such polymers in OFETs would be evaluated by fabricating thin-film transistors and measuring their output and transfer characteristics to determine parameters like hole mobility, on/off ratio, and threshold voltage.
Organic Photovoltaics (OPVs): In OPVs, the power conversion efficiency (PCE) is the most important parameter. The electron-donating nature of the 2-methoxythiazole unit would contribute to a higher HOMO level in the resulting polymer, which is crucial for achieving a high open-circuit voltage (Voc) in a bulk heterojunction solar cell with a suitable fullerene or non-fullerene acceptor. The bandgap of the polymer, influenced by the donor and acceptor units, will determine the range of light absorption and thus affect the short-circuit current (Jsc).
The following table summarizes the projected role of polymers derived from this compound in organic electronic devices.
| Device Type | Key Performance Metric | Role of 2-Methoxythiazole Unit |
| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility (µ) | Enhances electron density, influences molecular packing |
| Organic Photovoltaic (OPV) | Power Conversion Efficiency (PCE) | Acts as an electron donor, helps tune HOMO level and bandgap |
| Organic Light-Emitting Diode (OLED) | External Quantum Efficiency (EQE) | Could be used in the emissive layer or charge transport layers |
Advanced Spectroscopic Probing and Computational Investigations of Thiazolylstannanes
Spectroscopic Analysis for Reaction Monitoring and Mechanistic Insights (e.g., in-situ NMR, Mass Spectrometry)
The real-time analysis of chemical reactions provides invaluable data for elucidating reaction mechanisms and optimizing conditions. For reactions involving 2-Methoxy-4-(tributylstannyl)thiazole, such as the Stille cross-coupling, in-situ spectroscopic techniques are particularly insightful.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the continuous monitoring of reactant consumption, intermediate formation, and product generation without perturbing the reaction mixture. In a typical Stille coupling reaction of this compound with an aryl halide, ¹H NMR and ¹¹⁹Sn NMR are powerful tools. The disappearance of the characteristic signals of the tributylstannyl group in the starting material and the concurrent appearance of signals corresponding to the tributyltin halide byproduct and the coupled product can be quantitatively tracked over time. This data enables the determination of reaction kinetics and can reveal the presence of any transient intermediates or side products, offering clues into the catalytic cycle.
Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is instrumental in identifying reactive intermediates that may be present in low concentrations. In the context of a palladium-catalyzed reaction involving this compound, ESI-MS can be used to detect key catalytic species, such as palladium(0) complexes, oxidative addition products, and transmetalation intermediates. By coupling mass spectrometry with a reaction setup, it is possible to sample the reaction mixture at various time points to construct a profile of the species present, thereby corroborating mechanistic proposals derived from other analytical methods.
| Technique | Species Monitored | Mechanistic Information Gained |
| In-situ ¹H NMR | Starting materials, products, ligands | Reaction kinetics, conversion rates, observation of major species |
| In-situ ¹¹⁹Sn NMR | Organostannane reactant, tin byproducts | Rate of transmetalation, formation of tin halides |
| ESI-MS | Catalytic intermediates, low concentration species | Identification of transient Pd-complexes, confirmation of proposed intermediates |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful lens through which to examine the molecular properties and reactivity of this compound at a level of detail that is often inaccessible through experimental methods alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom.
The methoxy (B1213986) group at the 2-position of the thiazole (B1198619) ring is an electron-donating group, which increases the electron density of the heterocyclic ring. This, in turn, influences the reactivity of the molecule, particularly at the stannylated 4-position. The tributylstannyl group itself is a key functionality for the transmetalation step in Stille coupling. DFT calculations can quantify the electronic effects of these substituents, helping to predict the molecule's reactivity in cross-coupling reactions. For instance, a higher energy HOMO may indicate a greater propensity for oxidative addition in the catalytic cycle.
| Property | Calculated Value (Representative) | Implication for Reactivity |
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack/oxidative addition |
| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |
| C4-Sn Bond Length | 2.15 Å | Influences the ease of transmetalation |
| Mulliken Charge on C4 | -0.25 | Suggests a nucleophilic character at the coupling site |
Modeling of Reaction Transition States and Pathways in Catalysis
Understanding the energetics of a reaction pathway is key to predicting its feasibility and outcome. Computational modeling can be used to map the potential energy surface of a reaction, identifying the transition states and intermediates involved. For the Stille coupling of this compound, DFT calculations can be employed to model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. Furthermore, different ligand systems on the palladium catalyst can be modeled to understand how they influence the energetics of the reaction, providing a rational basis for catalyst selection and optimization. These computational studies can also shed light on the stereochemistry of the products when chiral centers are involved.
Conformational Analysis and Steric Effects of the Tributylstannyl Moiety
The three-dimensional shape of a molecule plays a critical role in its reactivity. The tributylstannyl group is sterically demanding, and its orientation relative to the thiazole ring can influence the accessibility of the tin atom for transmetalation. Conformational analysis, using computational methods, can identify the most stable conformations of this compound.
The butyl chains of the tributylstannyl group can adopt various conformations, and their flexibility can lead to a range of steric environments around the reactive center. Modeling these conformations helps in understanding how the steric bulk of the stannyl group might affect the approach of the palladium complex during the transmetalation step. This steric hindrance can be a crucial factor in determining the efficiency of the cross-coupling reaction and may necessitate the use of specific ligands on the catalyst to overcome these steric barriers.
Future Directions and Emerging Research Avenues for 2 Methoxy 4 Tributylstannyl Thiazole
Exploration of Environmentally Benign Stannylation Methodologies
The synthesis and application of organotin compounds, including 2-Methoxy-4-(tributylstannyl)thiazole, raise environmental and toxicological concerns primarily due to the tin-containing byproducts. asianpubs.orgresearchgate.net Future research is increasingly directed towards "green" chemistry principles to mitigate these issues. nih.govbohrium.com This involves minimizing waste, avoiding hazardous substances, and improving atom economy.
Key research goals in this area include:
Catalytic Stannylation: Moving away from stoichiometric tin reagents towards catalytic methods that use a minimal amount of a tin source. This could involve in-situ generation of the active stannane (B1208499) or the use of recyclable tin catalysts.
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents (DES). mdpi.combepls.com Research has shown that mixtures like L-proline and ethylene (B1197577) glycol can be effective for synthesizing related thiazole (B1198619) structures. mdpi.com
Flow Chemistry: Implementing continuous flow reactors for stannylation can offer better control over reaction parameters, improve safety by handling smaller quantities of hazardous materials at any given time, and facilitate easier purification, thereby reducing solvent usage.
Energy-Efficient Synthesis: Exploring alternative energy sources such as microwave irradiation and ultrasonication to accelerate reactions, often leading to higher yields in shorter times and under milder conditions. bepls.commdpi.com
Table 1: Comparison of Traditional vs. Emerging Greener Stannylation Approaches
| Feature | Traditional Stannylation | Future Green Methodologies |
|---|---|---|
| Tin Reagent | Stoichiometric (e.g., Tributyltin chloride) | Catalytic amounts of tin, recyclable tin reagents |
| Solvents | Anhydrous organic solvents (e.g., THF, Toluene) | Water, Deep Eutectic Solvents (DES), Ionic Liquids |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Sonication |
| Process | Batch processing | Continuous flow chemistry |
| Waste | High-volume toxic organotin byproducts | Minimized waste, potential for byproduct recycling |
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
This compound is a key reagent in Stille cross-coupling reactions, which traditionally rely on palladium catalysts. numberanalytics.commdpi.com While effective, these systems can be expensive and may lead to product contamination with residual palladium. Future research aims to develop more robust, efficient, and cost-effective catalytic systems.
Emerging areas of catalyst development include:
Non-Palladium Catalysts: Investigating the use of more abundant and less toxic first-row transition metals like copper, nickel, and iron as catalysts for Stille-type couplings. researchgate.net Copper-catalyzed Stille couplings, in particular, have shown promise in the synthesis of therapeutic molecules. researchgate.net
Heterogeneous Catalysts: Designing solid-supported catalysts, such as metal nanoparticles immobilized on materials like titania or magnetic nanoparticles. mdpi.comresearchgate.net These systems offer significant advantages, including ease of separation from the reaction mixture, recyclability, and reduced metal leaching into the final product. researchgate.net
Ligand Design: Synthesizing novel phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that can enhance the activity and stability of palladium catalysts. This allows for lower catalyst loadings, faster reaction times, and improved tolerance of diverse functional groups.
Photocatalysis: Utilizing visible light as a green energy source to drive cross-coupling reactions at ambient temperatures. mdpi.com The development of photocatalysts that can efficiently facilitate the necessary redox processes in a Stille reaction is a significant area of interest. mdpi.com
Table 2: Overview of Catalytic Systems for Thiazole Cross-Coupling
| Catalyst Type | Description | Potential Advantages |
|---|---|---|
| Homogeneous Palladium | Traditional system (e.g., Pd(PPh₃)₄) dissolved in the reaction medium. | High activity and broad substrate scope. |
| Heterogeneous Catalysts | Metal nanoparticles on a solid support (e.g., CuPd on TiO₂). mdpi.com | Recyclable, easy to separate, less product contamination. |
| Non-Palladium Catalysts | Systems based on Cu, Ni, or Mn. researchgate.net | Lower cost, potentially lower toxicity. |
| Photocatalysts | Light-absorbing materials that generate excited electrons to drive the reaction. mdpi.com | Uses a renewable energy source, operates at ambient temperature. |
Expansion into Asymmetric Synthesis and Chiral Auxiliaries
While this compound is achiral, its thiazole core is a valuable scaffold in medicinal chemistry and can be incorporated into chiral molecules. cncb.ac.cn Future research will likely focus on leveraging this building block for the stereocontrolled synthesis of complex, biologically active compounds.
Promising research directions are:
Asymmetric Cross-Coupling: Developing chiral catalytic systems that can couple the thiazole stannane with a prochiral electrophile to generate a chiral product with high enantioselectivity. This involves the design of new chiral ligands for the metal catalyst.
Synthesis of Chiral Ligands: Using the thiazole moiety as a core component in the synthesis of new classes of chiral ligands for asymmetric catalysis. Thiazoline-based ligands are already known for their utility in asymmetric synthesis. cncb.ac.cn
Incorporation of Chiral Auxiliaries: Attaching a chiral auxiliary to a molecule that will subsequently react with this compound. Sulfur-based chiral auxiliaries have proven effective in controlling stereochemistry in various reactions and could be applied in this context. scielo.org.mx The auxiliary would guide the stereochemical outcome of the coupling reaction and could be removed in a later step.
Table 3: Strategies for Asymmetric Synthesis Involving the Thiazole Scaffold
| Strategy | Description | Example Application |
|---|---|---|
| Chiral Catalyst | A metal catalyst complexed with a chiral ligand induces asymmetry during the C-C bond formation. | Enantioselective Stille coupling to form atropisomeric biaryls. |
| Chiral Substrate | The substrate reacting with the thiazole stannane already contains a stereocenter. | Diastereoselective synthesis of complex natural products. acs.org |
| Chiral Auxiliary | A removable chiral group is temporarily attached to the substrate to direct the stereochemical outcome. scielo.org.mx | Synthesis of chiral 1,4-sulfur bridged piperidinones. nih.gov |
Synergistic Applications in Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. beilstein-journals.org Integrating the Stille coupling of this compound into MCRs or cascade sequences represents a powerful strategy for rapidly building molecular complexity.
Future research in this domain could explore:
Coupling-Cyclization Cascades: Designing one-pot processes where an initial Stille coupling reaction is immediately followed by an intramolecular cyclization. This would allow for the rapid assembly of complex polycyclic heterocyclic systems.
Ugi-Stille Combinations: Developing a sequence where the products of a classic MCR like the Ugi reaction, which introduces significant diversity, are then subjected to a Stille cross-coupling with the thiazole stannane without intermediate purification.
Microwave-Assisted MCRs: Employing microwave irradiation to accelerate these complex multi-step sequences, which has been shown to improve yields and dramatically reduce reaction times in the synthesis of various heterocycles. beilstein-journals.org
Table 4: Hypothetical Cascade Reaction Involving this compound
| Step | Reaction Type | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Stille Cross-Coupling | This compound + Halo-alkene with a nucleophilic group | Thiazole-substituted alkene |
| 2 | Intramolecular Cyclization | Intermediate from Step 1 | Fused heterocyclic system containing a thiazole ring |
Design of New Thiazole-Based Functional Materials with Tailored Properties
The thiazole ring is an electron-rich heterocycle with interesting photophysical and electronic properties, making it a valuable component in functional organic materials. rsc.org The synthetic accessibility provided by this compound allows for the systematic incorporation of the 2-methoxythiazole (B88229) unit into larger architectures with tailored properties.
Emerging applications in materials science include:
Organic Electronics: Incorporating the 2-methoxythiazole moiety into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-donating methoxy (B1213986) group and the thiazole ring can be used to tune the electronic energy levels of the material.
Fluorescent Sensors: Designing molecules where the thiazole unit is part of a larger system that exhibits fluorescence quenching or enhancement upon binding to specific analytes, such as metal ions or biologically relevant molecules.
Metal-Organic Frameworks (MOFs): Synthesizing ligands for MOFs that contain the 2-methoxythiazole core. The nitrogen and sulfur atoms of the thiazole ring can act as coordination sites for metal ions, leading to MOFs with potential applications in gas storage, separation, and catalysis. rsc.org
Table 5: Potential Applications of Materials Derived from this compound
| Material Class | Functional Unit | Target Application |
|---|---|---|
| Conjugated Polymers | 2-Methoxythiazole | Organic Light-Emitting Diodes (OLEDs), Solar Cells |
| Fluorescent Dyes | Thiazole-based fluorophore | Chemical sensors, Bioimaging agents |
| Metal-Organic Frameworks (MOFs) | Thiazole-containing organic linkers | Gas storage, Catalysis, Separation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methoxy-4-(tributylstannyl)thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves functionalization of thiazole precursors. For example:
- Cyclization : React α-haloketones with thiourea under acidic/basic conditions to form the thiazole core .
- Stannylation : Introduce the tributylstannyl group via palladium-catalyzed Stille coupling or direct metal exchange reactions. Solvent choice (e.g., THF or DMF) and temperature (80–120°C) critically affect stannylation efficiency .
- Methoxy Group Installation : Use alkylation or nucleophilic substitution with methyl iodide or methoxide under inert atmospheres to prevent oxidation .
- Key Considerations : Monitor reaction progress via TLC or NMR to optimize intermediates and minimize byproducts .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Confirm the presence of the tributylstannyl group via Sn NMR (δ ~0–50 ppm) and methoxy protons via H NMR (δ 3.8–4.0 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., CHNSSn, MW ~420.3) using high-resolution MS .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S ratios to confirm purity (>90%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for thiazole-stannane derivatives?
- Methodological Answer :
- SAR Analysis : Compare analogs (e.g., substituent variations on the thiazole ring) to isolate structural contributors to activity. For example, electron-withdrawing groups (e.g., CF) enhance electrophilicity and target binding .
- Dose-Response Studies : Use IC assays to differentiate true activity from cytotoxicity. A 2024 study on thiazole derivatives showed discrepancies resolved by adjusting concentrations (1–100 µM) .
- Target Validation : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or kinases, followed by in vitro validation .
Q. How does the tributylstannyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Stille Coupling : The Sn-C bond enables palladium-catalyzed coupling with aryl halides. For example:
- Conditions : Use Pd(PPh) (5 mol%) in DMF at 100°C for 24 hours. Yields >70% are achievable with electron-deficient aryl partners .
- Competing Pathways : The methoxy group may stabilize intermediates via resonance, reducing side reactions like homocoupling .
- Limitations : Sensitivity to oxygen/moisture requires strict inert conditions (Ar/N atmosphere) .
Q. What are the challenges in optimizing this compound for in vivo studies?
- Methodological Answer :
- Stability : The tributylstannyl group is prone to hydrolysis. Encapsulate in liposomes or PEGylate to enhance plasma stability .
- Toxicity Screening : Conduct acute toxicity assays in rodent models (e.g., LD determination) to assess safety margins. A 2023 study noted nephrotoxicity at doses >50 mg/kg .
- Bioavailability : Use logP measurements (e.g., ~3.5 for similar thiazoles) to predict membrane permeability. Modify with hydrophilic groups (e.g., -COOH) if needed .
Data Analysis and Interpretation
Q. How are computational methods applied to predict the biological targets of this compound?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or MOE to model interactions with proteins (e.g., EGFR or Topoisomerase II). A 2025 study showed a binding affinity of −8.2 kcal/mol for EGFR .
- ADMET Prediction : Tools like SwissADME assess absorption (e.g., %HIA >80%) and cytochrome P450 inhibition risks .
- Validation : Correlate computational predictions with in vitro enzyme inhibition assays (e.g., IC < 10 µM for kinase targets) .
Q. What analytical techniques resolve spectral overlaps in characterizing thiazole-stannane derivatives?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign overlapping H/C signals (e.g., distinguishing thiazole C-2 vs. C-4 carbons) .
- Isotopic Labeling : Introduce N or C labels to track specific atoms during reaction monitoring .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., stannyl vs. methoxy orientation) with single-crystal structures .
Mechanistic and Optimization Studies
Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- Mode of Action : Thiazoles disrupt bacterial membrane integrity (e.g., via porin inhibition) or bind to DNA gyrase. A 2024 study demonstrated MIC values of 2–8 µg/mL against S. aureus .
- Resistance Mitigation : Combine with β-lactam antibiotics to reduce resistance development, as shown in synergy assays (FIC index <0.5) .
- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., oxidized stannane byproducts) that may influence efficacy .
Q. How are reaction conditions optimized for large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous reactors reduce side reactions (e.g., stannane decomposition) via precise temperature control .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(dba) vs. PdCl) to improve coupling efficiency (>90% conversion) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
